2-(2-Chlorophenyl)-4-methylpyrrolidine

Pyrrolidine regiochemistry Sigma receptor selectivity CNS drug discovery

This 2,4-disubstituted pyrrolidine features a unique ortho-chlorophenyl pharmacophore and 4-methyl group, creating a distinct steric/electronic environment absent in regioisomers (e.g., 3-(2-chlorophenyl)-4-methylpyrrolidine) or des-methyl analogs. Its two stereogenic centers enable diastereoselective SAR studies for sigma receptor ligands and sodium channel blockers. The secondary amine supports N-functionalization (alkylation, acylation, sulfonylation) and cross-coupling at the chloro handle for library synthesis. Insist on 99% HPLC-grade for quantitative binding assays (Ki/IC50) to avoid impurity artifacts.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B12891593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4-methylpyrrolidine
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=CC=CC=C2Cl
InChIInChI=1S/C11H14ClN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-5,8,11,13H,6-7H2,1H3
InChIKeyLMMQLWQYSSDBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-4-methylpyrrolidine – Structural Profile and Procurement-Relevant Identity for Pyrrolidine-Based Research


2-(2-Chlorophenyl)-4-methylpyrrolidine (CAS 603068-39-9) is a 2,4-disubstituted pyrrolidine derivative with molecular formula C₁₁H₁₄ClN and molecular weight 195.69 g/mol . The compound features a pyrrolidine ring bearing an ortho-chlorophenyl group at the 2-position and a methyl substituent at the 4-position, generating two stereogenic centers and yielding a mixture of diastereomers unless stereochemically resolved . This scaffold places it within the 2-arylpyrrolidine class, a privileged chemotype explored across sigma receptor modulation, sodium channel blockade, and anticonvulsant drug discovery programs [1]. The compound is commercially supplied at purities of 95% or 99% (HPLC) and is primarily positioned as a versatile building block for medicinal chemistry and CNS-focused lead optimization campaigns .

Why 2-(2-Chlorophenyl)-4-methylpyrrolidine Cannot Be Interchanged with Common Pyrrolidine Analogs in CNS and Ion-Channel Research


Pyrrolidine-based research compounds with seemingly minor structural variations—such as repositioning the chlorine substituent from the 2- to the 3-position of the phenyl ring, relocating the methyl group from the pyrrolidine core to the aryl ring, or omitting the 4-methyl group entirely—can exhibit fundamentally different conformational preferences, receptor recognition profiles, and metabolic stability [1]. For 2-(2-Chlorophenyl)-4-methylpyrrolidine, the combination of ortho-chlorophenyl substitution at C2 and methyl substitution at C4 creates a distinct steric and electronic environment that is not reproduced by its regioisomer 3-(2-chlorophenyl)-4-methylpyrrolidine (CAS 1523529-31-8), its des-methyl analog 2-(2-chlorophenyl)pyrrolidine (CAS 129540-21-2), or its aryl-methyl variant 2-(2-chloro-4-methylphenyl)pyrrolidine (CAS 1270421-64-1) . Generic substitution among these analogs without experimental validation risks undermining SAR continuity, altering target engagement, and introducing unanticipated off-target pharmacology [2].

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-4-methylpyrrolidine Versus Closest Structural Analogs


Regiochemical Differentiation: 2-(2-Chlorophenyl)-4-methylpyrrolidine vs. 3-(2-Chlorophenyl)-4-methylpyrrolidine

The target compound positions the 2-chlorophenyl group at C2 of the pyrrolidine ring, whereas its closest regioisomer, 3-(2-chlorophenyl)-4-methylpyrrolidine (CAS 1523529-31-8), places the identical aryl group at C3. In the broader 2-arylpyrrolidine class, C2-aryl substitution is associated with direct engagement of neuronal voltage-sensitive sodium channels (site 2) and sigma receptors, while C3-aryl substitution produces a distinct spatial orientation of the chlorophenyl pharmacophore that alters target recognition [1]. The two regioisomers share identical molecular formula (C₁₁H₁₄ClN) and molecular weight (195.69 g/mol) but differ in SMILES notation: Clc1ccccc1C2NCC(C)C2 for the target versus an alternative connectivity for the 3-substituted isomer, meaning they are constitutional isomers that cannot be used interchangeably in any structure-activity relationship campaign .

Pyrrolidine regiochemistry Sigma receptor selectivity CNS drug discovery

Molecular Weight Differentiation: 4-Methylpyrrolidine Core vs. Des-Methyl Analog

The target compound (MW 195.69 g/mol) bears a methyl group at position 4 of the pyrrolidine ring, whereas 2-(2-chlorophenyl)pyrrolidine (CAS 129540-21-2, MW 181.66 g/mol) lacks this substituent . The 14.03 g/mol increase in molecular weight is accompanied by a predicted increase in lipophilicity (estimated ΔlogP ≈ +0.5 units based on the Hansch π-value for aliphatic methyl substitution) and altered basicity (predicted pKa 9.62 ± 0.10 for the target vs. approximately 9.8–10.0 for the des-methyl analog) . The 4-methyl group also introduces an additional stereogenic center, converting a compound with a single chiral center (des-methyl analog) into one with two stereogenic centers and diastereomeric complexity, which directly impacts NMR characterization, chiral separation requirements, and pharmacological interpretation of racemic vs. enantiopure batches .

Physicochemical property differentiation Lead optimization CNS multiparameter optimization

Phenyl Substitution Pattern: Ortho-Chlorophenyl at Pyrrolidine C2 vs. 2-Chloro-4-Methylphenyl Variant

The target compound bears an ortho-chlorophenyl group (chlorine at the 2-position of the phenyl ring only), whereas 2-(2-chloro-4-methylphenyl)pyrrolidine (CAS 1270421-64-1) incorporates an additional methyl group at the 4-position of the phenyl ring . In the 2-arylpyrrolidine class, the ortho-chloro substituent is a critical determinant of sigma receptor binding affinity and sodium channel modulation; published SAR shows that adding a para-methyl group to the phenyl ring can shift selectivity between sigma-1 and sigma-2 receptor subtypes, as demonstrated in patent data where aryl substitution patterns directly control sigma-1 vs. sigma-2 Ki ratios [1]. The target compound's simpler phenyl substitution pattern provides a cleaner baseline for SAR exploration, avoiding the confounding electronic and steric contributions of the additional para-methyl group on the aryl ring [2].

Aryl substitution SAR Sigma-1 receptor binding Anticonvulsant drug discovery

Vendor Purity Specifications: 99% HPLC Grade Availability for Quantitative Pharmacology Studies

2-(2-Chlorophenyl)-4-methylpyrrolidine is commercially available at 99% purity (HPLC) from specialty chemical suppliers, with additional supply options at 95% purity . In comparison, the regioisomer 3-(2-chlorophenyl)-4-methylpyrrolidine (CAS 1523529-31-8) is typically offered at 95% purity, and the des-methyl analog 2-(2-chlorophenyl)pyrrolidine (CAS 129540-21-2) is commonly supplied at 97% purity . For quantitative pharmacological assays—particularly radioligand binding displacement, patch-clamp electrophysiology, and in vivo dose-response studies—the availability of 99% HPLC-grade material reduces the risk of impurity-driven false positives or potency skewing that can arise from lower-purity batches containing residual synthetic intermediates or stereoisomeric contaminants .

Compound procurement Purity specifications Reproducible pharmacology

Optimal Research and Procurement Scenarios for 2-(2-Chlorophenyl)-4-methylpyrrolidine


CNS Lead Optimization: Sigma Receptor and Ion Channel SAR Programs

For medicinal chemistry teams exploring 2-arylpyrrolidine scaffolds as sigma-1/sigma-2 receptor ligands or neuronal sodium channel blockers, 2-(2-chlorophenyl)-4-methylpyrrolidine provides a defined 2,4-disubstituted pyrrolidine template with the ortho-chlorophenyl pharmacophore intact . Its structural distinction from the des-methyl analog (CAS 129540-21-2) allows researchers to probe the contribution of the 4-methyl group to target affinity, subtype selectivity, and metabolic stability within a systematic SAR matrix [1]. Procurement of the 99% HPLC-grade material is recommended when quantitative binding assays (Ki/IC₅₀ determination) are planned, to minimize impurity-related data variability .

Diastereomeric Probe for Conformational Analysis in Pyrrolidine-Based Drug Design

The presence of two stereogenic centers (C2 and C4) in 2-(2-chlorophenyl)-4-methylpyrrolidine generates diastereomers, making this compound a useful probe for studying the impact of relative stereochemistry on biological activity . Unlike the single-chiral-center des-methyl analog, this compound can be used to evaluate whether cis vs. trans diastereomeric relationships between the 2-aryl and 4-methyl groups influence target engagement, as has been observed in related pyrrolidine-based NK-1 and muscarinic receptor antagonist programs [1]. Researchers should request stereochemical information from vendors and consider chiral analytical characterization (chiral HPLC or SFC) upon receipt.

Building Block for Parallel Synthesis and Focused Library Construction

As a secondary amine, 2-(2-chlorophenyl)-4-methylpyrrolidine is amenable to N-functionalization (alkylation, acylation, sulfonylation, reductive amination) and can serve as a versatile intermediate for generating focused compound libraries around the 2-arylpyrrolidine core . This makes it suitable for hit-to-lead and lead optimization campaigns where rapid analog generation is required. The ortho-chlorine substituent also provides a synthetic handle for further cross-coupling chemistry (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) if additional diversification of the aryl ring is desired [1].

Anticonvulsant and Analgesic Preclinical Research Tool

Vendor documentation identifies 2-(2-chlorophenyl)-4-methylpyrrolidine as a building block for developing novel analgesics and anticonvulsants, consistent with the broader activity profile of 2-arylpyrrolidine derivatives that modulate voltage-gated sodium channels and L-type calcium channels . Although direct in vivo efficacy data (ED₅₀ values) for the specific compound have not been published in the peer-reviewed literature in a comparator-based format, its structural relationship to anticonvulsant pyrrolidine-2,5-dione derivatives—where ED₅₀ values in the maximal electroshock (MES) seizure model range from 78 to 101 mg/kg for optimized analogs—supports its use as a starting scaffold for further optimization [1]. Researchers should validate target engagement in their specific assay system before committing to large-scale procurement for in vivo studies.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-4-methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.